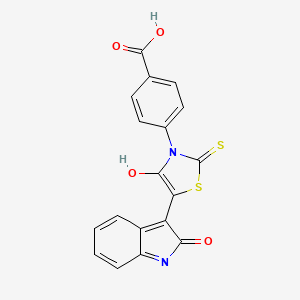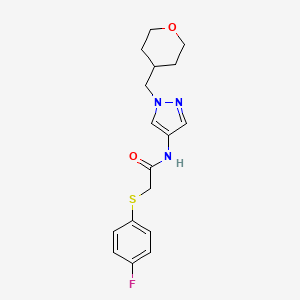
1-(2-Chlorophenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the antimalarial agents that address multiple stages of the Plasmodium falciparum life cycle, which is highly desirable for implementing malaria elimination strategies .
Synthesis Analysis
In-depth structure-activity relationship studies and cytotoxicity evaluation led to the selection of a compound for further biological investigation .Molecular Structure Analysis
The compound has a complex structure that includes a furan ring and a piperidine ring .Chemical Reactions Analysis
The compound showed inhibitory activity of Ba 2+ current through Ca v 1.2 channels .Physical And Chemical Properties Analysis
The compound significantly prolonged atrioventricular conduction time in Langendorff-isolated rat hearts .Aplicaciones Científicas De Investigación
Applications in Neuropharmacology and Pain Management
- Urea derivatives have been investigated for their roles in modulating neurotransmitter receptors and neuronal excitability. One study explored the effects of a cannabinoid CB1 receptor allosteric antagonist with a similar structural motif, highlighting its potential in reducing CB1 receptor ligand efficacy in the cerebellum, suggesting applications in CNS disease treatment (Wang, Horswill, Whalley, & Stephens, 2011).
Contributions to Organic Synthesis and Chemical Analysis
- Urea derivatives have also been synthesized and studied for their structural and conformational characteristics, providing insights into their potential applications in designing more effective compounds for various uses. This includes their roles in facilitating specific reactions or serving as intermediates in synthetic pathways (Iriepa, Gil-Alberdi, Gálvez, Iarriccio, Bellanato, & Carmona, 1997).
Nonlinear Optical Properties and Materials Science
- Research on chlorophenyl and furan-2-ylmethyl derivatives has demonstrated significant electro-optic properties, such as high second and third harmonic generation values, indicating potential applications in optoelectronic device fabrications. This suggests their utility in developing materials with superior optical properties for technology applications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Inhibitory Effects on Corrosion
- Studies on Mannich bases derived from urea have explored their efficacy as corrosion inhibitors, demonstrating their potential in protecting metal surfaces in acidic environments. This highlights their application in industrial chemistry and materials protection (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-16-5-1-2-6-17(16)21-18(23)20-12-14-7-9-22(10-8-14)13-15-4-3-11-24-15/h1-6,11,14H,7-10,12-13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUMCHXKESOXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

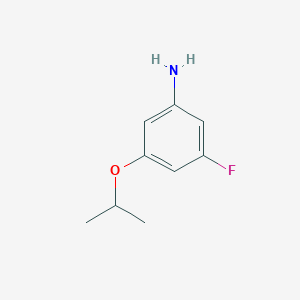
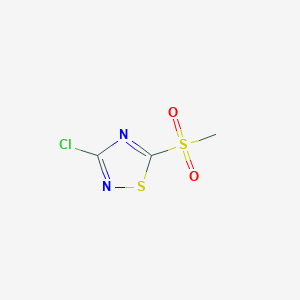

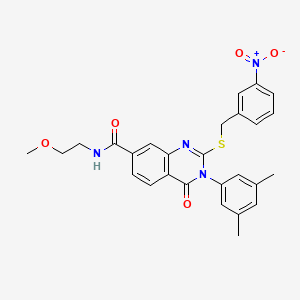
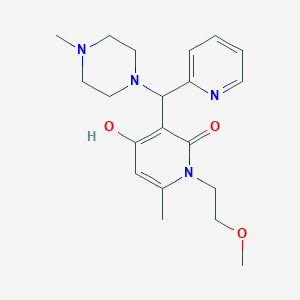
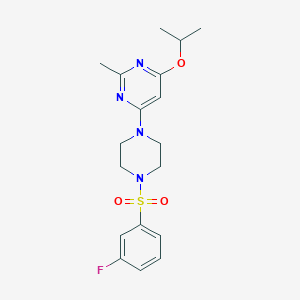
![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
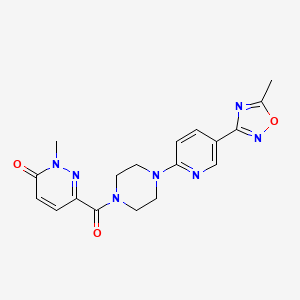
![tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2964412.png)
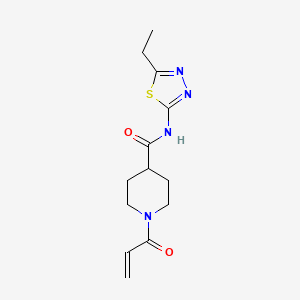
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)
